The presence of the indane ring system suggests a possible relationship to other indane-based molecules with interesting biological properties. For instance, NM-2-AI (N-Methyl-2-aminoindane) is a known research chemical with activity at various neurotransmitter receptors Wikipedia: NM-2-AI: . Studying N-propyl-2,3-dihydro-1H-inden-2-amine could involve exploring if it shares similar properties or acts on different biological targets.
Several chemical suppliers offer N-propyl-2,3-dihydro-1H-inden-2-amine for purchase [Example 1, Example 2]. This suggests potential use in various research fields, though specific applications aren't mentioned.
A few databases mention N-propyl-2,3-dihydro-1H-inden-2-amine, but without detailed information on its use in scientific research [Example 3, Example 4].
N-propyl-2,3-dihydro-1H-inden-2-amine is a chemical compound characterized by its unique bicyclic structure, which consists of an indene core with a propyl amine substituent. Its molecular formula is and it has a molecular weight of approximately 171.24 g/mol. The compound's structure allows it to engage in various
The major products formed from these reactions include various substituted indene derivatives, which are useful in further chemical syntheses.
Research indicates that N-propyl-2,3-dihydro-1H-inden-2-amine exhibits significant biological activity. It has been studied for its potential therapeutic applications, particularly in the context of neurological disorders such as Parkinson's disease due to its dopaminergic activity. This compound interacts with neurotransmitter systems, making it a candidate for further pharmacological studies .
The synthesis of N-propyl-2,3-dihydro-1H-inden-2-amine typically involves cyclization reactions from appropriate precursors. One common method includes:
In industrial settings, continuous flow reactors and advanced purification techniques are employed to enhance yield and purity.
N-propyl-2,3-dihydro-1H-inden-2-amine finds applications primarily in:
Studies have focused on the interaction of N-propyl-2,3-dihydro-1H-inden-2-amine with various biological receptors. Its mechanism of action involves binding to specific molecular targets, modulating their activity through signal transduction pathways crucial for cellular communication . The compound's interactions may influence various biological pathways, leading to its observed effects.
Several compounds share structural similarities with N-propyl-2,3-dihydro-1H-inden-2-amine. Notable examples include:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| N-methyl-2,3-dihydro-1H-inden-2-amines | C_{11}H_{13}N | 0.90 |
| (R)-N-methyl-N-(prop-2-yne)-2,3-dihydroindene | C_{12}H_{13}N | 0.98 |
| (S)-N-methyl-N-(prop-2-yne)-2,3-dihydroindene | C_{12}H_{13}N | 0.98 |
| 1-(6-Ethynyl-2,3-dihydroindene)-azetidine | C_{12}H_{13}N | 0.91 |
| Bis(2,3-dihydroindene)amine hydrochloride | C_{18}H_{22}ClN | 0.90 |
N-propyl-2,3-dihydro-1H-inden-2-amines' uniqueness lies in its specific side chain length and the resulting steric and electronic effects that influence its reactivity and interactions with biological targets. This distinctiveness makes it a valuable compound for further exploration in both synthetic and medicinal chemistry contexts .